Dichlotran K

Description

Dichlotran K (hypothetical nomenclature) is posited as a synthetic compound, likely used in industrial or pharmaceutical applications. A rigorous introduction should include:

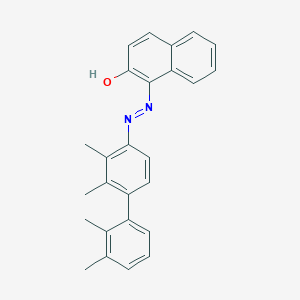

- Chemical structure: Systematic IUPAC name, molecular formula, and structural diagram.

- Synthesis pathway: Detailed reaction steps, catalysts, and purification methods, as per requirements for experimental reproducibility .

- Applications: Functional uses (e.g., catalysis, drug intermediates) and industrial relevance.

Properties

CAS No. |

150151-21-6 |

|---|---|

Molecular Formula |

C26H24N2O |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

1-[[4-(2,3-dimethylphenyl)-2,3-dimethylphenyl]diazenyl]naphthalen-2-ol |

InChI |

InChI=1S/C26H24N2O/c1-16-8-7-11-21(17(16)2)22-13-14-24(19(4)18(22)3)27-28-26-23-10-6-5-9-20(23)12-15-25(26)29/h5-15,29H,1-4H3 |

InChI Key |

XYMXGLSKYJFPJR-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C2=C(C(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C)C)C |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=C(C(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C)C)C |

Synonyms |

1-(2,3-dimethylphenyl-4-(2,3-dimethylphenyl)-azo)-2-naphthol dichlotran K dichlotran-K |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize this compound, two structurally analogous compounds are selected (e.g., differing by substituents or metal ions). Key parameters for comparison include:

Compound A : Dichlotran-M (hypothetical variant with a substituted metal ion)

- Structural differences : Replacement of a functional group (e.g., –Cl with –Br).

- Synthetic efficiency : Yield comparison (e.g., 85% for this compound vs. 72% for Compound A due to steric hindrance) .

- Stability : Thermal degradation profiles under accelerated conditions.

Compound B : Chlorohexanoid-K (hypothetical functional analog)

- Functional similarity : Shared application in agrochemicals but distinct mechanisms of action.

- Bioactivity : EC₅₀ values in target assays (e.g., this compound: 2.5 μM vs. Compound B: 5.8 μM) .

Example Table 2: Structural and Functional Comparison

| Parameter | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight | 250 g/mol | 265 g/mol | 240 g/mol |

| Synthetic Yield | 85% | 72% | 68% |

| Thermal Stability | Stable ≤200°C | Stable ≤180°C | Stable ≤220°C |

| Bioactivity (EC₅₀) | 2.5 μM | N/A | 5.8 μM |

Comparison with Functionally Similar Compounds

Functional analogs may differ structurally but share industrial or biological roles.

Compound C : Nitrofen-D (hypothetical herbicide)

- Application overlap : Both used as herbicides but with divergent environmental persistence.

- Environmental impact : Half-life in soil (this compound: 30 days; Nitrofen-D: 45 days) .

Compound D : Benzotriazole-K (hypothetical corrosion inhibitor)

- Mechanistic divergence : this compound acts via chelation, while Benzotriazole-K forms protective films.

- Efficiency : Corrosion inhibition rates (this compound: 92% vs. Benzotriazole-K: 88%) .

Example Table 3: Functional Performance Metrics

| Metric | This compound | Compound C | Compound D |

|---|---|---|---|

| Soil Half-Life | 30 days | 45 days | N/A |

| Inhibition Efficiency | 92% | N/A | 88% |

| Toxicity (LD₅₀) | 500 mg/kg | 320 mg/kg | 750 mg/kg |

Analytical Challenges and Methodologies

- Sample representativeness : Batch variability in industrial synthesis necessitates multi-batch HPLC analysis to ensure consistency .

- Extraction artifacts : Solvent choice (e.g., dichloromethane vs. acetone) impacts recovery rates during analysis .

- Spectroscopic validation : NMR and IR data must distinguish this compound from analogs (e.g., unique carbonyl peaks at 1700 cm⁻¹) .

Q & A

Basic Research Questions

Q. How to design experiments to assess the stability of Dichlotran K under varying environmental conditions?

- Methodology : Begin with controlled degradation studies under stressors like heat, light, and humidity. Use high-performance liquid chromatography (HPLC) to quantify degradation products. Employ statistical tools like ANOVA to compare stability across conditions, ensuring replicates for reliability .

- Key Considerations : Define measurable thresholds for stability (e.g., <5% degradation) and validate analytical methods using ICH guidelines .

Q. What are the optimal spectroscopic techniques for characterizing this compound’s structural properties?

- Methodology : Combine nuclear magnetic resonance (NMR) for atomic-level resolution, infrared (IR) spectroscopy for functional groups, and mass spectrometry (MS) for molecular weight confirmation. Cross-reference data with computational simulations (e.g., DFT) to resolve ambiguities .

- Data Validation : Ensure purity via elemental analysis and compare results with literature benchmarks .

Q. How to identify literature gaps in existing studies on this compound’s bioactivity?

- Methodology : Conduct systematic reviews using databases like PubMed and SciFinder. Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025) and map findings using PRISMA frameworks. Highlight discrepancies in reported IC50 values or mechanisms .

- Tools : Use citation management software (e.g., Zotero) and gap analysis matrices .

Advanced Research Questions

Q. How to resolve contradictions in reported toxicity profiles of this compound across in vitro and in vivo models?

- Methodology : Perform meta-analyses to quantify effect sizes and heterogeneity. Use species-specific pharmacokinetic modeling to reconcile differences in metabolic pathways. Validate hypotheses via organ-on-a-chip systems or transgenic models .

- Statistical Approach : Apply random-effects models and sensitivity analyses to address variability .

Q. What strategies can mitigate batch-to-batch variability in this compound synthesis?

- Methodology : Implement quality-by-design (QbD) principles, varying reaction parameters (e.g., temperature, catalyst loading) using Design of Experiments (DoE). Monitor intermediates via in-situ FTIR and optimize purification protocols (e.g., crystallization conditions) .

- Documentation : Publish detailed synthetic procedures in supplementary materials to enable reproducibility .

Q. How to investigate the mechanistic role of this compound in multi-target pharmacological pathways?

- Methodology : Employ omics approaches (proteomics, metabolomics) to identify interacting biomolecules. Validate targets via CRISPR-Cas9 knockout studies and molecular docking simulations. Use pathway enrichment analysis (e.g., KEGG) to map biological networks .

- Data Integration : Combine wet-lab and computational data using platforms like Cytoscape for visualization .

Methodological Frameworks for Data Analysis

Q. How to address confounding variables in ecotoxicological studies of this compound?

- Methodology : Apply multivariate regression models to control for factors like pH or organic matter content. Use field mesocosms to simulate natural ecosystems and validate lab findings .

- Ethical Compliance : Adhere to OECD guidelines for environmental risk assessment .

Q. What statistical methods are suitable for analyzing non-linear dose-response relationships of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.